Spiro[indoline-3,4'-piperidine]
Overview
Description
Synthesis Analysis
The synthesis of spiro[indoline-3,4'-piperidine] derivatives has been explored through various strategies. Liang et al. (2020) developed an efficient synthetic strategy via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides, leading to the diastereoselective synthesis of these compounds (Liang et al., 2020). Furthermore, the ultrasound-assisted method described by Zou et al. (2012) provides a rapid and efficient approach for combinatorial synthesis of spiro derivatives, showcasing the versatility of synthesis techniques (Zou et al., 2012).
Molecular Structure Analysis
The molecular structure of spiro[indoline-3,4'-piperidine] derivatives has been characterized through various analytical techniques. For example, the crystal structure analysis of a novel spiro[indoline-naphthaline]oxazine derivative by Li et al. (2015) provides insights into the spatial arrangement and interaction within the molecule, which is critical for understanding its reactivity and biological activity (Li et al., 2015).
Chemical Reactions and Properties
Spiro[indoline-3,4'-piperidine] compounds participate in a variety of chemical reactions, underlining their versatility. Sugimoto et al. (2023) reported an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst, yielding spiro-coupling products with moderate to excellent yields (Sugimoto et al., 2023).
Scientific Research Applications
Summary of the Application
Spiro[indoline-3,4’-piperidine] derivatives are synthesized via cycloisomerizations of tryptamine-ynamides . This process is catalyzed by Ag(i)/PPh3 in a chelation-controlled manner .
Methods of Application or Experimental Procedures
The cycloisomerization of tryptamine-ynamide is developed to access the spiro[indoline-3,4’-piperidine] scaffold . The diastereoselective products are achieved by a chiron approach . Density functional theory (DFT) calculations indicate that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π–π interactions .
Results or Outcomes
The process results in the diastereoselective synthesis of spiro[indoline-3,4’-piperidine] derivatives .
2. Application in Drug Development
Summary of the Application
Compounds containing the spiro[indoline-3,4’-piperidine] framework are developed for their antiproliferative and anti-SARS-CoV-2 properties .
Methods of Application or Experimental Procedures
A series of 1′′‐(alkylsulfonyl)‐dispiro[indoline‐3,2′‐pyrrolidine‐3′,3′′‐piperidine]‐2,4′′‐diones has been synthesized through regioselective multi‐component azomethine dipolar cycloaddition reaction . The synthesized agents are tested for their antiproliferation properties against a variety of human cancer cell lines and for their anti-SARS-CoV-2 properties using a Vero cell viral infection model .
Results or Outcomes
The majority of the synthesized analogs reveal promising antiproliferation properties against a variety of human cancer cell lines with good selectivity index towards normal cell . Some of the synthesized agents exhibit potent inhibitory properties against the tested cell lines with higher efficacies than the standard references . Compound 6m is the most potent . Multi‐targeted inhibitory properties against EGFR and VEGFR‐2 have been observed for the synthesized agents . Flow cytometry supports the antiproliferation properties and shows the tested agents as apoptosis and necrosis forming . Vero cell viral infection model demonstrates the anti‐SARS‐CoV‐2 properties of the synthesized agents . Compound 6f is the most promising .
3. Application in Receptor Tyrosine Kinase Inhibition
Summary of the Application
A series of spiro[indoline-3,4’-piperidine]-2-ones were designed, synthesized, and evaluated as novel c-Met inhibitors . The receptor tyrosine kinase c-Met has been reported to be deregulated in human cancers and is considered an attractive target for small molecule drug discovery .
Methods of Application or Experimental Procedures
The spiro[indoline-3,4’-piperidine]-2-ones were designed and synthesized . These compounds were then evaluated for their ability to inhibit c-Met .
Results or Outcomes
The study resulted in the identification of novel c-Met inhibitors .
4. Application in the Synthesis of Spiroindole and Spirooxindole Scaffolds
Summary of the Application
Spiroindole and spirooxindole scaffolds, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are known subsets of indole and form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Methods of Application or Experimental Procedures
Several sophisticated approaches such as [1,3]-dipolar cycloaddition reactions of azomethine ylides, radical cyclization by AIBN, intramolecular Heck reaction, and asymmetric nitroolefination of oxindoles are available .
Results or Outcomes
These procedures have resulted in the synthesis of spiroindole and spirooxindole scaffolds, which are beneficial for discovering novel therapeutic candidate molecules .
5. Application in Ophthalmic Lenses and Sunscreening
Summary of the Application
Compounds with spiro[indoline-3,4’-piperidine] properties have been used in the production of ophthalmic lenses and sunscreening . These applications take advantage of the unique optical properties of these compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available literature .
Results or Outcomes
The use of spiro[indoline-3,4’-piperidine] in these applications has resulted in improved performance of ophthalmic lenses and sunscreens .
6. Application in Electronic Displays and Optical Data Storage Devices
Summary of the Application
Spiro[indoline-3,4’-piperidine] compounds have been used in the production of electronic displays and optical data storage devices . These applications leverage the unique electronic properties of these compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the available literature .
Results or Outcomes
The use of spiro[indoline-3,4’-piperidine] in these applications has resulted in improved performance of electronic displays and optical data storage devices .
Safety And Hazards
Future Directions
Spiro[indoline-3,4’-piperidine] and related spiro-heterocyclic compounds are important in drug design processes . Significant attention has been directed at obtaining molecules based on these derivatives due to their diverse biological and pharmacological activities . Therefore, the future directions in this field could involve the development of novel synthetic procedures to create new therapeutic agents .
properties
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMKGUPCKJSSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472652 | |
Record name | spiro[indoline-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indoline-3,4'-piperidine] | |
CAS RN |
171-75-5 | |
Record name | spiro[indoline-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.